![molecular formula C18H39N7O3 B14367176 3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide CAS No. 93376-55-7](/img/structure/B14367176.png)
3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by multiple amino and amide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-oxopropylamine with 2-(methylamino)ethylamine under controlled conditions to form intermediate compounds. These intermediates are then further reacted with additional amine groups to achieve the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted amides and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide
- N,N-Bis[3-(methylamino)propyl]methylamine
- 3,3’-Diamino-N-methyldipropylamine
Uniqueness
Compared to similar compounds, this compound stands out due to its specific arrangement of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.
Properties
CAS No. |
93376-55-7 |
|---|---|
Molecular Formula |
C18H39N7O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide |
InChI |
InChI=1S/C18H39N7O3/c1-19-7-10-22-16(26)4-13-25(14-5-17(27)23-11-8-20-2)15-6-18(28)24-12-9-21-3/h19-21H,4-15H2,1-3H3,(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
JNHUNDVIMGIWMN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)CCN(CCC(=O)NCCNC)CCC(=O)NCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


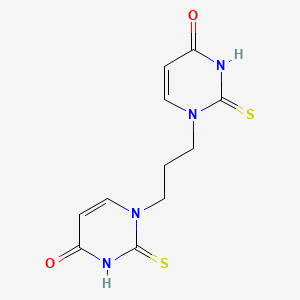
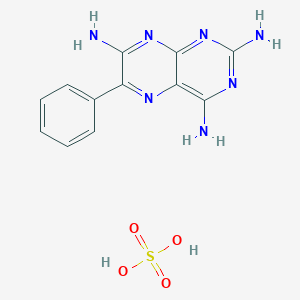
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
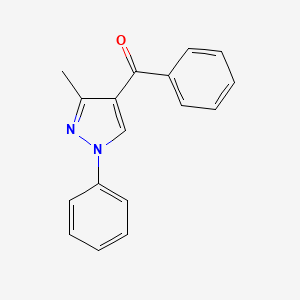
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
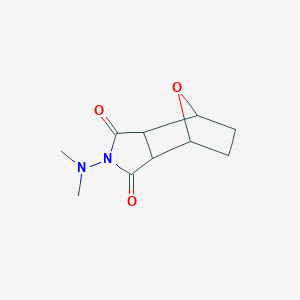
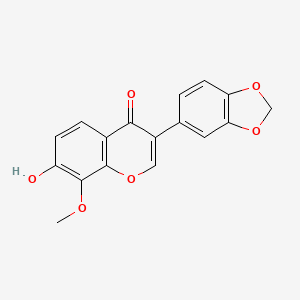

![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
